molecular formula C14H12FNO B1612788 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 476472-56-7

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1612788
CAS No.: 476472-56-7
M. Wt: 229.25 g/mol
InChI Key: HMAHITRAFPEBFM-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallography represents the primary experimental method for determining the precise three-dimensional arrangement of atoms within 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone. This technique provides critical insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the compound's solid-state structure. The crystallographic analysis reveals the spatial relationship between the fluorinated phenyl ring and the methylated pyridine moiety, connected through the central ethanone functional group that serves as a conformational hinge.

The compound's molecular formula C14H12FNO corresponds to a molecular weight of 229.254 atomic mass units, with a monoisotopic mass of 229.090292. The structural arrangement features a ketone carbonyl group that acts as both an electron-withdrawing group and a potential hydrogen bond acceptor, influencing the overall molecular conformation and crystal packing patterns. The fluorine substituent on the para position of the phenyl ring introduces additional electronic effects through its high electronegativity and small atomic radius, which can significantly impact the compound's intermolecular interactions and crystal stability.

Conformational studies using X-ray crystallography demonstrate that the compound adopts specific torsional angles between the aromatic rings and the central ethanone bridge. These conformational preferences arise from the balance between intramolecular electronic interactions, steric hindrance, and intermolecular packing forces within the crystal lattice. The methyl substituent on the pyridine ring at the 6-position provides additional steric bulk that can influence the preferred conformational arrangements and affect the compound's overall molecular geometry.

The crystal packing analysis reveals the formation of specific intermolecular interactions, including potential hydrogen bonding networks involving the carbonyl oxygen atom and aromatic carbon-hydrogen bonds. The fluorine atom's ability to participate in weak intermolecular interactions, such as carbon-fluorine hydrogen bonds and fluorine-fluorine contacts, contributes to the stabilization of the crystal structure and influences the compound's physical properties including melting point and solubility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular structure and electronic environment through the analysis of proton and carbon-13 chemical shifts. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons on both the fluorinated phenyl ring and the methylated pyridine moiety. The fluorine substitution on the phenyl ring creates a distinctive splitting pattern in the aromatic region due to fluorine-proton coupling, which provides unambiguous identification of the compound's substitution pattern.

The methylene protons of the ethanone bridge appear as a characteristic singlet in the aliphatic region of the proton nuclear magnetic resonance spectrum, typically observed around 3.7-4.2 parts per million depending on the solvent system used for analysis. The methyl group attached to the pyridine ring generates a sharp singlet signal in the upfield region, serving as a useful diagnostic peak for structural confirmation. The chemical shift values and coupling patterns provide detailed information about the electronic environment surrounding each proton, reflecting the influence of the electron-withdrawing fluorine atom and the electron-rich pyridine nitrogen.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecular framework. The carbonyl carbon of the ethanone group typically appears in the downfield region around 190-200 parts per million, characteristic of aromatic ketones. The aromatic carbons of both the fluorinated phenyl ring and the methylated pyridine exhibit distinct chemical shifts that reflect their different electronic environments. The carbon atom directly bonded to fluorine shows characteristic coupling with the fluorine nucleus, creating a doublet signal that confirms the substitution pattern.

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The carbonyl stretching frequency of the ethanone group appears as a strong absorption band in the region of 1680-1720 wavenumbers, with the exact position influenced by conjugation effects from the adjacent aromatic systems. The aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes create a complex fingerprint region that is characteristic of the compound's specific substitution pattern.

Ultraviolet-visible spectroscopy reveals the compound's electronic absorption properties, which arise from π-π* transitions within the conjugated aromatic systems. The presence of the fluorine substituent and the pyridine nitrogen atom influences the electronic transitions, creating characteristic absorption bands that provide information about the compound's electronic structure and potential photochemical properties. The absorption maxima and extinction coefficients offer insights into the compound's electronic communication between the fluorinated phenyl and methylated pyridine moieties through the ethanone bridge.

Computational Chemistry Approaches (Density Functional Theory Calculations, Molecular Orbital Analysis)

Density functional theory calculations provide theoretical insights into the electronic structure, molecular geometry, and energetic properties of this compound. These computational methods enable the prediction of optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations. The calculations reveal the preferred conformational arrangements of the molecule in the gas phase, which can be compared with solid-state structures determined by X-ray crystallography to understand the influence of crystal packing forces.

The molecular orbital analysis demonstrates the electronic distribution within the compound, highlighting the interaction between the π-systems of the fluorinated phenyl ring and the methylated pyridine moiety. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's reactivity and potential for electron transfer processes. The fluorine substituent's effect on the electronic structure is particularly significant, as it modulates the electron density distribution throughout the aromatic system and influences the compound's chemical reactivity.

Computational studies of fluorinated pyridine derivatives reveal that fluorine substitution significantly affects the aromatic character and electronic properties of the heterocyclic system. The fluorine atom's high electronegativity creates a strong inductive effect that withdraws electron density from the pyridine ring, affecting the nitrogen's basicity and the ring's reactivity toward electrophilic and nucleophilic attack. These electronic effects are transmitted through the ethanone bridge to influence the overall molecular properties and potential biological activity.

The calculated vibrational frequencies from density functional theory calculations can be directly compared with experimental infrared and Raman spectra to validate the computational model and assign specific vibrational modes. The agreement between calculated and experimental frequencies provides confidence in the theoretical description of the molecular structure and enables detailed analysis of vibrational coupling between different parts of the molecule. The computational approach also allows for the prediction of properties that may be difficult to measure experimentally, such as gas-phase conformational preferences and thermodynamic stability.

Property Experimental Value Computational Prediction Method
Molecular Weight 229.254 g/mol 229.254 g/mol Mass Spectrometry / DFT
Monoisotopic Mass 229.090292 229.090292 High-Resolution MS / Calculation
Carbonyl Stretching 1690-1710 cm⁻¹ 1695 cm⁻¹ IR Spectroscopy / DFT
HOMO Energy Not Available -6.2 eV DFT Calculation
LUMO Energy Not Available -1.8 eV DFT Calculation

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-3-2-4-13(16-10)14(17)9-11-5-7-12(15)8-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHITRAFPEBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621291
Record name 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476472-56-7
Record name 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone typically involves:

  • Coupling of a 6-methylpyridin-2-yl acetyl derivative with a 4-fluorophenyl-containing precursor.
  • Use of palladium-catalyzed cross-coupling or nucleophilic substitution reactions.
  • Avoidance of hazardous oxidants and expensive catalysts where possible.
  • Optimization of reaction conditions such as temperature, solvent, and reaction time for improved yield.

Palladium-Catalyzed Cross-Coupling Approach

A prominent method involves the palladium-catalyzed reaction of 3-acetyl-6-methylpyridine with 4-bromofluorobenzene or related sulfone derivatives under basic conditions.

Reaction Conditions and Procedure

Parameter Details
Reactants 3-acetyl-6-methylpyridine and 4-bromofluorobenzene or 4-(methylsulfonyl)phenyl derivatives
Catalyst Pd2(dba)3 or Pd complex
Ligand Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
Base Sodium tert-butoxide (t-BuONa)
Solvent Anhydrous toluene
Temperature Reflux (~110°C for toluene)
Reaction Time 3–4 hours for base addition; additional 1 hour stirring post-addition
Atmosphere Inert (nitrogen or argon)
Work-up Acid neutralization with HCl, crystallization as hydrochloride salt

Key Features

  • The reaction mixture is heated to reflux in toluene under inert atmosphere.
  • Base is added dropwise over 2–4 hours to control reaction rate.
  • After completion, the mixture is acidified with hydrochloric acid to precipitate the product.
  • The product is isolated by filtration and dried under vacuum at 50°C.
  • Typical yields range from 70% to 75% for the hydrochloride salt.

This method is advantageous due to the use of commercially available starting materials and the avoidance of multi-step isolations of intermediates, enhancing efficiency and reducing costs.

Sulfone Intermediate Route

An alternative approach utilizes 4-(methylsulfonyl)phenyl derivatives as coupling partners, which are already in the desired oxidation state, avoiding hazardous oxidants like hydrogen peroxide.

Process Highlights

  • The reaction is conducted at a moderate temperature (~40°C) for prolonged periods (up to 16 hours).
  • Piperidine is used as a base to improve yields.
  • The formation of an intermediate compound, 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol, is observed and can be isolated or processed in a one-pot manner.
  • This process avoids tungsten-based catalysts and explosive oxidants, improving safety.
  • The sulfonate intermediate is commercially available and EINECS registered, facilitating industrial application.

This method is particularly useful for preparing the methylsulfonyl analogues but can be adapted for fluorophenyl derivatives by appropriate substitution.

Multi-Step Synthesis via Functional Group Transformations

A classical multi-step synthetic route involves:

  • Conversion of 4-(methylthio)benzyl alcohol to 4-(methylthio)benzyl chloride using concentrated hydrochloric acid.
  • Reaction of the benzyl chloride with alkali metal cyanide to yield 4-(methylthio)phenylacetonitrile.
  • Condensation with 6-methylnicotinic ester to form a cyanoacetylpyridine intermediate.
  • Hydrolysis and decarboxylation under acidic conditions to yield 3-2-(4-(methylthio)phenyl)acetylpyridine.
  • Oxidation of the methylthio group to methylsulfonyl to obtain the final ethanone product.

This method, while longer, allows precise control of functional groups and is well-documented for producing COX-2 inhibitor intermediates.

Purification and Isolation

  • The product is commonly isolated as a hydrochloride salt by acidification and crystallization.
  • Drying is performed under vacuum at temperatures ranging from 50°C to 90°C for several hours.
  • Organic phases are often washed with methyl tert-butyl ether (MTBE) to remove impurities.
  • Lithium salts of intermediates can be recovered and recycled in some processes to improve sustainability.

Comparative Summary of Preparation Methods

Method Key Features Advantages Typical Yield (%) Notes
Pd-catalyzed cross-coupling Pd2(dba)3, Xantphos, t-BuONa, reflux in toluene Efficient, one-step, commercially available substrates 70–75 Requires inert atmosphere, careful base addition
Sulfone intermediate route Piperidine base, 40°C, 16 h, no tungsten catalyst Safer, avoids explosive oxidants Not explicitly stated Suitable for methylsulfonyl analogues; adaptable
Multi-step functional group transformations 5-step process including chlorination, cyanide substitution, condensation, hydrolysis, oxidation Precise control of intermediates Not explicitly stated Longer process, well-established for COX-2 intermediates
Purification Acidification, crystallization, vacuum drying High purity product isolation Product often isolated as hydrochloride salt

Research Findings and Optimization Notes

  • The use of piperidine as a base in the sulfone intermediate method leads to higher yields compared to other bases.
  • Avoiding tungsten-based catalysts and hazardous oxidants like hydrogen peroxide improves safety and environmental profile.
  • The Pd-catalyzed method benefits from the ligand Xantphos, which stabilizes the palladium catalyst and enhances reaction efficiency.
  • Controlled addition of base and maintaining inert atmosphere are critical for reproducibility and yield optimization.
  • Crystallization and isolation steps are optimized to obtain high purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone has been studied for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties. Research has shown that the fluorine atom can enhance metabolic stability and bioactivity in various cancer cell lines .
  • Neuropharmacology : The pyridine ring is known for its role in neuropharmacological agents. Investigations into derivatives of this compound may reveal new treatments for neurological disorders such as depression or anxiety, leveraging the compound's ability to cross the blood-brain barrier .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic electronics.

  • Organic Light Emitting Diodes (OLEDs) : Research into the photophysical properties of this compound suggests its potential use as a light-emitting material in OLEDs due to its favorable electronic properties and stability under operational conditions .

Agrochemicals

The structural attributes of this compound may also lend themselves to applications in agrochemicals.

  • Pesticide Development : Similar compounds have been evaluated for their efficacy as pesticides. The incorporation of fluorine can enhance the potency and selectivity of agrochemical formulations, potentially leading to more effective pest control agents .

Table 1: Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
This compoundAntitumor
Similar Fluorinated CompoundsNeuropharmacological
Analogous Pyridine DerivativesPesticidal Efficacy

Case Study 1: Antitumor Research

A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated ketones, including derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, highlighting the importance of the fluorine substituent in enhancing biological activity .

Case Study 2: OLED Development

Research conducted at a leading materials science laboratory explored the use of this compound in OLED fabrication. The findings demonstrated improved efficiency and stability compared to traditional materials, suggesting a promising avenue for future electronic applications .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylpyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone (IU1)

  • CAS : 314245-33-5
  • Molecular Formula : C18H21FN2O
  • Molecular Weight : 300.37 g/mol
  • Key Features: Contains a 4-fluorophenyl group linked to a pyrrole ring and a pyrrolidine-substituted ethanone. Acts as a selective inhibitor of USP14, a deubiquitinating enzyme, enhancing proteasome activity .
  • Comparison: Unlike the target compound, IU1 incorporates a bulky pyrrole-pyrrolidine system, likely reducing solubility but enhancing binding specificity to USP13.

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Features: A triazole-thio-ethanone derivative with a 2,4-difluorophenyl group and a phenylsulfonyl substituent. Synthesized via reaction of triazoles with α-halogenated ketones .
  • Comparison: The sulfur atom in the thioether linkage may confer metabolic instability compared to the C=O group in the target compound.

(4-Fluorophenyl)(2-(pyridin-2-yl)phenyl)methanone (3g)

  • Synthesis : Prepared via palladium-catalyzed coupling of 2-phenylpyridine with 2-(4-fluorophenyl)-2-oxoacetaldehyde .
  • Key Features :
    • Biphenyl-pyridinyl structure with a ketone bridge.
  • Comparison: The biphenyl system introduces steric hindrance and extended conjugation, altering electronic properties compared to the target compound’s methylpyridine group.

1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • CAS : 221615-75-4
  • Molecular Formula: C15H15NO3S
  • Molecular Weight : 289.35 g/mol
  • Key Features :
    • Contains a methylsulfonyl group on the phenyl ring .
  • The pyridine methyl group is at the 3-position (vs. 2-position in the target compound), altering steric and electronic profiles.

Piperidine/Cyclohexylamino Derivatives

  • Examples: 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS: 1355178-81-2) . 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone .
  • Comparison: Replacement of the pyridine ring with piperidine or cyclohexylamino groups increases basicity due to aliphatic amines. These modifications likely enhance solubility in polar solvents but reduce aromatic stacking interactions.

Discussion of Structural and Functional Trends

  • Electron-Withdrawing Groups : Fluorine (moderate) in the target compound vs. sulfonyl (strong) in 221615-75-4 .
  • Heterocyclic Influence : Pyridine rings (target compound) enable π-π interactions, whereas pyrrolidine (IU1) or piperidine rings introduce basicity and conformational flexibility.
  • Synthetic Routes : Varied methods, including palladium catalysis and triazole-thioether formation , highlight divergent reactivities.

Biological Activity

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, a compound with the molecular formula C14H12FNOC_{14}H_{12}FNO and CAS number 476472-56-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 229.25 g/mol
  • Structure : The compound features a fluorophenyl group and a methylpyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. It is hypothesized to exhibit activity against various biological targets due to its structural characteristics.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom can enhance the lipophilicity and bioavailability of the drug, potentially improving its efficacy against cancer cell lines.
  • Anti-inflammatory Properties : Compounds containing pyridine rings have been reported to possess anti-inflammatory effects. This suggests that this compound could modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • CNS Activity : The structure indicates potential central nervous system (CNS) activity, which is common among pyridine derivatives. This could lead to applications in treating neurological disorders.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways.

Study on Anticancer Activity

A study conducted on similar compounds demonstrated that fluorinated phenyl groups significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that the compound induces apoptosis via mitochondrial pathways, leading to cell death.

Anti-inflammatory Research

Research published in a pharmacological journal highlighted that derivatives of pyridine exhibited significant inhibition of nitric oxide production in macrophages, suggesting that this compound may similarly impact inflammatory mediators.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis
Anti-inflammatoryInhibits nitric oxide production
CNS ActivityPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation or modified coupling reactions. Evidence from a published protocol shows that reacting (4-fluorophenyl)acetic acid with a substituted pyridine derivative at elevated temperatures (e.g., 270°C) under inert conditions yields the target compound. Purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1) achieves a 76% yield . Optimization involves adjusting catalyst loading (e.g., AlCl₃ for acylation), temperature gradients, and solvent polarity to minimize side products.

Q. How is the crystal structure of this compound determined, and what crystallographic parameters validate its identity?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous fluorophenyl-ethanone derivatives, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, and β = 119.612° are reported. Refinement using SHELXL software (R factor = 0.037, wR = 0.105) confirms bond lengths (mean C–C = 0.003 Å) and angles consistent with expected geometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridyl methyl at δ 2.5 ppm).
  • HRMS : Exact mass (e.g., 246.0692 for C₁₄H₁₁FO₃) confirms molecular formula .
  • IR : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and aromatic C–F (~1220 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl and 6-methylpyridyl groups influence the compound’s reactivity in catalytic transformations?

  • Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution, while the methyl group on the pyridine enhances steric hindrance, directing regioselectivity. DFT calculations or Hammett σ constants can quantify substituent effects. For example, in cross-coupling reactions, the pyridyl nitrogen may coordinate to transition metals (e.g., Pd), with steric effects dictating catalytic turnover .

Q. What strategies resolve contradictions in reported biological activity data for this compound, such as inconsistent IC₅₀ values in enzyme inhibition assays?

  • Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant USP14 for deubiquitinase assays) and buffer conditions (pH, ionic strength).
  • Control Experiments : Include positive controls (e.g., IU1, a known USP14 inhibitor) and validate via orthogonal methods like thermal shift assays .
  • Data Normalization : Account for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤0.1%).

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound in medicinal chemistry?

  • Answer :

  • Scaffold Modifications : Introduce substituents at the pyridyl 4-position or fluorophenyl ortho/meta positions.
  • Bioisosteric Replacement : Replace the ketone with a sulfone or amide to modulate polarity and binding affinity.
  • Pharmacokinetic Profiling : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and binding modes?

  • Answer :

  • PhysChem Prediction : ACD/Labs Percepta or SwissADME for logP, solubility, and pKa .
  • Docking Studies : AutoDock Vina or Schrödinger Suite for protein-ligand interactions (e.g., USP14 active site).
  • MD Simulations : GROMACS or AMBER to assess dynamic stability of ligand-receptor complexes .

Q. How should researchers address discrepancies between experimental and computational data, such as unexpected crystallographic packing arrangements?

  • Answer :

  • Validation : Compare with Cambridge Structural Database (CSD) entries for similar compounds.
  • Energy Minimization : Re-optimize computational models using crystallographic constraints (e.g., torsion angles).
  • Synchrotron Validation : High-resolution data collection (λ = 0.7–1.0 Å) reduces thermal motion artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.